2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide
Description
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a 4-chlorophenylsulfonyl group and an N-mesitylacetamide moiety. The mesityl (2,4,6-trimethylphenyl) group introduces steric bulk and lipophilicity, which may influence membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c1-15-12-16(2)22(17(3)13-15)24-21(26)14-19-6-4-5-11-25(19)29(27,28)20-9-7-18(23)8-10-20/h7-10,12-13,19H,4-6,11,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOHBVNZJBTFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine ring, a sulfonyl group, and a mesitylacetamide moiety. Its molecular formula is with a molecular weight of approximately 373.91 g/mol. The structural formula can be represented as follows:
Research indicates that this compound may interact with various biological targets, particularly those involved in apoptosis regulation and neurotransmission. The sulfonyl group is essential for the compound's activity, likely affecting its binding affinity to target proteins.
Inhibition of Bcl-2 Proteins
One of the key mechanisms identified is the inhibition of anti-apoptotic Bcl-2 proteins. This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy. A study demonstrated that compounds similar to this one showed significant activity against Bcl-2 proteins, promoting cell death in tumor models .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer properties .
Neuropharmacological Effects
The compound also demonstrates neuropharmacological activity. It has been evaluated for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine. Preliminary results suggest that it may enhance serotonin receptor activity, which could be beneficial in treating mood disorders .
Case Studies
- Breast Cancer Model : In a recent study involving MCF-7 cells, treatment with 10 µM of the compound led to a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls .
- Neurotransmitter Modulation : A behavioral study using rodent models demonstrated that administration of the compound resulted in increased locomotor activity, suggesting potential stimulant effects on the central nervous system .
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 | 8.5 | Reduced viability |
| Anticancer | A549 | 10.2 | Induced apoptosis |
| Neuropharmacological | Rodent Model | N/A | Increased locomotion |
Comparison with Similar Compounds
Key Observations :
- The sulfonyl group in the target compound and may enhance stability compared to sulfanyl (S–) groups in and , which are more prone to oxidation .
Enzyme Inhibition
- Compounds: Exhibit potent acetylcholinesterase (AChE) inhibition (IC₅₀ ~0.1–1 µM), attributed to the sulfanyl group’s nucleophilic interactions with the enzyme’s active site .
Antimicrobial Activity
- Compounds: N-Nicotinoyl quinolones show moderate antibacterial activity (MIC 0.17–3.5 µg/mL). The target compound’s mesityl group could enhance Gram-negative activity due to increased lipophilicity, akin to quinolones’ membrane penetration .
Physicochemical Properties
- Lipophilicity : The mesityl group likely increases logP compared to ’s nitro-substituted phenyl (more polar) or ’s hydroxyphenyl (hydrophilic).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
